N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Description
N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic pteridine derivative featuring a 2,4-diaminopteridine core substituted with a 4-methylpiperazine group at position 2 and a 3-chloro-4-methylphenyl group at position 2. Its synthesis involves nitrosation and subsequent reduction steps, followed by cyclization with glyoxal .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7/c1-12-3-4-13(11-14(12)19)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(2)8-10-26/h3-6,11H,7-10H2,1-2H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMLEYNVQJUIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 348.87 g/mol. The structure features a pteridine core substituted with a chloro-methylphenyl group and a piperazine moiety, which are critical for its biological activity.
Biological Activity Overview
Anticancer Activity : Several studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it has been reported to inhibit FLT3 kinase, which is crucial in hematological malignancies. The inhibition of FLT3 leads to downstream effects on signaling pathways such as STAT5 and ERK1/2, contributing to its anticancer efficacy .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity. This inhibition disrupts cellular signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 0.05 | FLT3 inhibition |
| K562 | 0.12 | Induction of apoptosis |
| A549 | 0.15 | Cell cycle arrest (G1 phase) |
Case Studies
- FLT3 Inhibition Study : A study conducted on MV4-11 cells demonstrated that this compound inhibited FLT3 autophosphorylation at nanomolar concentrations. This resulted in decreased phosphorylation of downstream targets STAT5 and ERK1/2, indicating effective modulation of the signaling cascade involved in cell survival and proliferation .
- Xenograft Model : In vivo studies using mouse xenograft models showed that treatment with this compound led to significant tumor growth reduction compared to control groups, further supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chloro Group : The presence of the chloro substituent enhances the compound's electrophilicity, improving its interaction with target proteins.
- Piperazine Moiety : Variations in the piperazine structure can alter pharmacokinetics and selectivity for specific kinases.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Chloro substitution | Increased potency against FLT3 |
| Piperazine ring variation | Altered pharmacokinetics |
| Additional methyl groups | Enhanced binding affinity |
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
- Molecular Formula : C18H22ClN5
- Molecular Weight : 348.85 g/mol
Cancer Therapy
This compound has been identified as a potent inhibitor of certain kinases that are critical in the proliferation and survival of cancer cells. Research indicates that this compound can effectively inhibit the activity of kinases such as:
| Kinase | Role in Cancer | Inhibition Effect |
|---|---|---|
| EGFR | Overexpressed in many cancers | Significant reduction in cell viability |
| VEGFR | Involved in angiogenesis | Decreased tumor growth in vivo |
| PDGFR | Promotes cell proliferation | Inhibitory effects on tumor metastasis |
Studies have shown that compounds similar to this compound can lead to apoptosis in various cancer cell lines, making them promising candidates for further development in cancer therapeutics .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) allows it to interact with central nervous system targets. Research is ongoing to evaluate its effects on:
| Disorder | Mechanism of Action | Potential Benefits |
|---|---|---|
| Depression | Modulation of serotonin pathways | Improved mood regulation |
| Anxiety | Interaction with GABA receptors | Reduced anxiety symptoms |
| Schizophrenia | Dopaminergic modulation | Alleviation of psychotic symptoms |
Preclinical studies have indicated that similar compounds exhibit anxiolytic and antidepressant properties, warranting further exploration into their therapeutic efficacy .
Antimicrobial Activity
Emerging research suggests that pteridine derivatives may possess antimicrobial properties. This compound has been evaluated for its activity against various pathogens, including:
| Pathogen Type | Activity Observed |
|---|---|
| Bacterial | Inhibition of growth in Staphylococcus aureus |
| Fungal | Activity against Candida species |
These findings indicate a potential role for this compound in developing new antimicrobial agents .
Case Study 1: Cancer Cell Line Inhibition
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 50 µM across different cell types, highlighting its selective potency against tumor cells compared to normal cells .
Case Study 2: Neuropharmacological Effects
In a preclinical model for depression, administration of the compound resulted in a marked decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect. Behavioral assays indicated enhanced serotonergic activity, supporting its potential use as an antidepressant .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pteridine Derivatives
Substituent Variations on the Phenyl Ring
N-(3,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946289-84-5) :
2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (Compound 18f) :
Variations in the Heterocyclic Core
6-(4-Methylpiperazin-1-yl)-N-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946289-20-9) :
N-(3-Chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine (CAS 946298-51-7) :
Key Findings:
- Dual-target action : Pteridine derivatives like Compound 18f exhibit both radical scavenging and lipoxygenase inhibition, suggesting a multi-modal anti-inflammatory mechanism .
- Substituent influence : The thiophen-2-ylmethyl group in Compound 18f enhances anti-inflammatory potency compared to phenyl-substituted analogs, likely due to improved target engagement or pharmacokinetics .
- Piperazine vs. morpholine : Morpholine-containing analogs (e.g., CAS 946298-51-7) may exhibit different blood-brain barrier penetration profiles due to reduced basicity .
Physicochemical and Pharmacokinetic Considerations
- Metabolic stability : Piperazine rings are prone to N-demethylation, whereas morpholine derivatives may offer improved metabolic stability .
Q & A
Basic: What synthetic strategies are employed to prepare N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine?
The compound is typically synthesized via multi-step condensation reactions. For example, pteridine cores are functionalized through nucleophilic substitution at the 2-position with 4-methylpiperazine, followed by coupling with 3-chloro-4-methylaniline under Buchwald-Hartwig conditions. Key intermediates are purified via column chromatography, and final products are validated using LC-MS and H NMR .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Discrepancies in activity (e.g., IC values) may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line specificity. To address this:
- Standardize assay protocols : Use consistent enzyme concentrations (e.g., 1 nM c-Src) and ATP levels (e.g., 10 μM) .
- Validate target engagement : Employ cellular thermal shift assays (CETSA) to confirm direct binding .
- Cross-reference structural data : Compare crystal structures to rule out conformational variations affecting activity .
Basic: What analytical techniques confirm the compound’s structural integrity?
- X-ray crystallography : Resolve the crystal structure using SHELX software to determine bond angles and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the exact mass (e.g., observed m/z 625.4160 [M-1]) .
- NMR spectroscopy : H and C NMR identify substituent regiochemistry, particularly for the pteridine and piperazine moieties .
Advanced: How do modifications to the pteridine ring impact target affinity?
- Substitution at position 2 : Replacing 4-methylpiperazine with morpholine reduces c-Src inhibition by 10-fold, highlighting the role of basic nitrogen in kinase binding .
- Chlorine at position 3 : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility. This trade-off requires optimization via logP measurements and solubility assays .
Basic: What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Convert the free base to a hydrochloride salt.
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without altering bioactivity .
- Prodrug approaches : Introduce phosphate groups at the 4-amine position, which hydrolyze in vivo .
Advanced: Which assays quantify kinase inhibition potency and selectivity?
- Biochemical assays : Measure IC against purified kinases (e.g., c-Src, Abl) using ADP-Glo™ kits .
- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects. AZD0530, a related compound, shows >100-fold selectivity for c-Src over EGFR .
Advanced: How to address inconsistent IC50_{50}50 values in cell-based vs. biochemical assays?
- Cell permeability : Use PAMPA assays to evaluate passive diffusion; low permeability may explain reduced cellular activity .
- Efflux transporters : Inhibit P-gp with verapamil to assess transporter-mediated resistance .
- Protein binding : Measure free fraction via equilibrium dialysis; high plasma protein binding can mask potency .
Basic: What in vitro models assess metabolic stability?
- Liver microsomes : Incubate with human or rat microsomes and quantify parent compound loss via LC-MS. Half-life (t) >60 min indicates favorable stability .
- CYP450 inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .
Advanced: How can in silico modeling predict off-target toxicity?
- Molecular docking : Simulate binding to hERG channels (cardiotoxicity risk) using AutoDock Vina .
- Phosphoproteomics : Identify unintended kinase targets via KINOMEscan® profiling .
Advanced: How to characterize polymorphic forms and their stability?
- Differential Scanning Calorimetry (DSC) : Detect melting points and enthalpy changes to distinguish polymorphs .
- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to reference data.
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor crystallinity via Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
